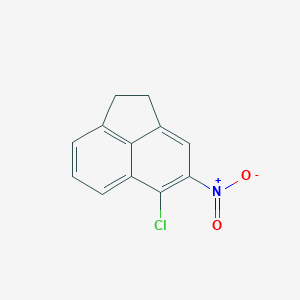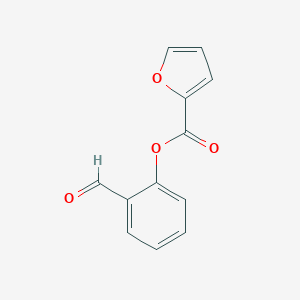
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit significant biochemical and physiological effects. The compound has been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage. Additionally, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of other diseases. Finally, the development of new synthetic routes for the compound may also be an interesting area of research.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylbenzoyl chloride with 4-methylphenyl hydrazine to form 4-(4-methylbenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid hydrazide. The resulting compound is then reacted with ethyl acetoacetate to form 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis and inhibit cell proliferation. Additionally, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO4/c1-13-4-8-16(9-5-13)19-18(20(25)17-10-6-14(2)7-11-17)21(26)22(27)23(19)12-15(3)24/h4-11,15,19,24-25H,12H2,1-3H3/b20-18- |
Clé InChI |
MIZKUKKXFCTIFA-ZZEZOPTASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CC(C)O |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)


![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)